3-Methyl-1-nitronaphthalene

Vue d'ensemble

Description

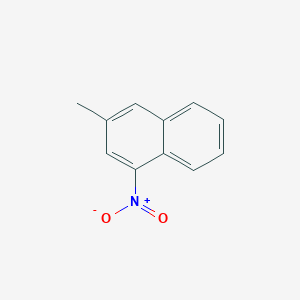

3-Methyl-1-nitronaphthalene is an organic compound with the molecular formula C11H9NO2 It is a derivative of naphthalene, where a methyl group is attached to the third carbon atom and a nitro group is attached to the first carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methyl-1-nitronaphthalene can be synthesized through the nitration of 3-methylnaphthalene. The nitration process typically involves the use of a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure regioselectivity and yield optimization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes to enhance efficiency and scalability. The use of solid acid catalysts, such as sulfated zirconia, has been explored to improve the selectivity and reduce the environmental impact of the nitration process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitro derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.

Substitution: Reagents such as halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are used.

Major Products:

Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

Reduction: 3-Methyl-1-aminonaphthalene.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemical Synthesis

Chemical Intermediates

3-Methyl-1-nitronaphthalene serves as a significant intermediate in the production of various chemical compounds. It is primarily utilized in the synthesis of:

- Dyes : Its structure allows for modifications that are essential in dye chemistry.

- Pharmaceuticals : The compound can be used as a precursor for creating bioactive molecules.

- Agrochemicals : It plays a role in the formulation of pesticides and herbicides, contributing to agricultural productivity.

The synthesis typically involves the nitration of naphthalene derivatives using a combination of nitric and sulfuric acids, which can yield different isomers based on reaction conditions such as temperature and catalysts used.

Biological Research

Metabolic Studies

Research has indicated that this compound undergoes metabolic processes that can lead to the formation of various metabolites, some of which may interact with biological macromolecules. Notably, it can be metabolized into N-hydroxy-1-naphthylamine, a compound linked to carcinogenic activity in experimental models.

Toxicological Implications

The biological activity of this compound has raised concerns regarding its potential toxicological effects. Studies have shown that its metabolites can bind to liver microsomes in mammals, suggesting possible mutagenic effects. This binding affinity is influenced by factors such as oxygen presence and enzymatic activity within liver cells .

Environmental Studies

Atmospheric Chemistry

this compound has been studied for its role in atmospheric reactions involving volatile organic compounds. Its formation from atmospheric nitration processes makes it an important marker for understanding air quality and pollution dynamics. Research conducted during the Southern California Ozone Study highlighted how nitronaphthalenes serve as sensitive indicators for nitrate radical levels in urban environments .

Several studies have documented the effects and applications of this compound:

- Toxicity Assessment : A study investigated the acute toxicity of methylnaphthalene derivatives including this compound. Results indicated species-selective toxicity patterns, emphasizing the need for further research on human health implications .

- Carcinogenic Potential : Research highlighted that chronic exposure to nitronaphthalenes could lead to respiratory epithelial adenomas in animal models, prompting further investigations into their oncogenic potential .

- Environmental Monitoring : The compound's presence in air samples during atmospheric studies provided insights into urban pollution levels and contributed to understanding the dynamics of organic pollutants .

Mécanisme D'action

The mechanism of action of 3-Methyl-1-nitronaphthalene involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparaison Avec Des Composés Similaires

- 1-Methyl-3-nitronaphthalene

- 2-Methyl-1-nitronaphthalene

- 1,5-Dinitronaphthalene

Comparison: 3-Methyl-1-nitronaphthalene is unique due to the specific positioning of the methyl and nitro groups, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different regioselectivity in reactions and distinct biological activities .

Activité Biologique

Overview

3-Methyl-1-nitronaphthalene (CAS Number: 13615-38-8) is an organic compound belonging to the nitronaphthalene family, characterized by a methyl group at the 3-position and a nitro group at the 1-position of the naphthalene ring. Its molecular formula is C11H9NO2. This compound has garnered attention in various fields, particularly in toxicology and pharmacology, due to its biological activity and potential health implications.

| Property | Value |

|---|---|

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 189.19 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 60-62 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules. This compound has been shown to exhibit cytotoxic effects, particularly in respiratory epithelial cells. The mechanism involves oxidative metabolism, where cytochrome P450 enzymes play a crucial role in converting the compound into more reactive species that can cause cellular damage .

In Vivo Studies

Research indicates that this compound exhibits species-selective toxicity, similar to other nitronaphthalene derivatives. In studies involving rats and mice, exposure to this compound resulted in significant lung injury characterized by necrosis of bronchiolar epithelial cells. For instance, doses as low as 25 mg/kg resulted in damage to Clara cells in rats, while higher doses led to more extensive cellular degeneration .

Histopathological Findings

Histological examinations revealed:

- Rats : Significant decreases in ciliated cells and increased vacuolation were observed in mid-level airways after treatment with 50 mg/kg doses.

- Mice : At higher doses (100 mg/kg), similar vacuolation was noted, but significant ciliated cell loss was not observed at lower doses .

Genotoxicity and Cytotoxicity

The genotoxic potential of this compound has been assessed using various assays, including the micronucleus assay in human skin models. Results demonstrated that this compound can induce micronuclei formation, indicating its ability to cause DNA damage . Cytotoxicity assessments showed a reduction in viable cell counts and an increase in binucleated cells at higher concentrations, suggesting that it exerts a dose-dependent effect on cell viability .

Case Study 1: Respiratory Toxicity

A study investigated the respiratory effects of chronic exposure to methylnaphthalenes and their nitro derivatives. It concluded that while naphthalene caused significant lung tumors, chronic exposure to methylnaphthalenes like this compound did not exhibit similar oncogenic potential but still posed significant respiratory risks due to acute toxicity .

Case Study 2: Metabolic Activation

Another research highlighted the metabolic pathways involved in the toxicity of nitronaphthalenes. It was found that reactive metabolites formed during the metabolism of this compound could lead to protein adduct formation, contributing to cellular injury and inflammation .

Propriétés

IUPAC Name |

3-methyl-1-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMFJWNUOWBRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929272 | |

| Record name | 3-Methyl-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13615-38-8 | |

| Record name | 3-Methyl-1-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13615-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMO1O1RQGI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.